molecular formula C12H7Cl3OS B3301928 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone CAS No. 91353-64-9

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone

Cat. No.: B3301928
CAS No.: 91353-64-9
M. Wt: 305.6 g/mol
InChI Key: JQAISNAJYOZHBB-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone is a substituted aromatic ketone characterized by a thiophene ring bearing three chlorine atoms at positions 2, 4, and 5, and a phenyl-substituted ethanone group at position 2. This compound’s structural complexity arises from the electron-withdrawing effects of chlorine atoms and the conjugation between the thiophene and phenyl moieties. The presence of multiple chlorine atoms likely enhances its stability and reactivity in cross-coupling or nucleophilic substitution reactions compared to non-halogenated analogs .

Properties

IUPAC Name

2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAISNAJYOZHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone typically involves the reaction of 2,4,5-trichlorothiophene with phenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in an anhydrous environment to facilitate the Friedel-Crafts acylation process. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Although not widely used as a drug, its derivatives are explored for therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

(a) 1-(3-Chlorothiophen-2-yl)Ethanone (CAS: 89581-82-8)

  • Structure : Features a single chlorine atom at position 3 of the thiophene ring and an acetyl group at position 2.
  • Physical Properties : Molar mass = 160.62 g/mol; density = 1.339 g/mL at 25°C .
  • Key Differences: The target compound’s trichloro substitution introduces steric hindrance and enhanced electron-withdrawing effects, which may reduce solubility in polar solvents compared to mono-chlorinated analogs.

(b) 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

  • Structure : Combines a triazole-thioether linkage with fluorinated and sulfonated aryl groups.
  • Synthesis : Prepared via nucleophilic substitution between α-halogenated ketones and triazole-thiols under mild conditions .
  • Key Differences : The absence of a thiophene ring and presence of sulfonyl/triazole groups in this analog prioritize applications in medicinal chemistry (e.g., enzyme inhibition) over materials science, unlike the target compound .

Substituent Effects on Reactivity and Stability

(a) Chlorine Substitution Patterns

  • 2,4,5-Trichlorothiophene vs. In contrast, mono-chlorinated analogs like 1-(3-chlorothiophen-2-yl)ethanone exhibit simpler reactivity profiles .

(b) Ethanone Functional Group

  • Comparison with 2-Chloro-1-(7-Methoxy-1H-Indol-3-yl)Ethanone: The indole-substituted ethanone in demonstrates the versatility of ethanone moieties in forming heterocyclic hybrids. However, the target compound’s thiophene-phenyl system lacks the hydrogen-bonding capacity of indole derivatives, which may limit its use in biological targeting .

Biological Activity

2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H8Cl3OS\text{C}_{12}\text{H}_8\text{Cl}_3\text{OS}

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to inflammatory processes. For instance, it may act as an inhibitor of arachidonate 15-lipoxygenase (EC 1.13.11.33), which is involved in the metabolism of arachidonic acid to leukotrienes, mediators of inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membrane integrity.
  • Antioxidant Activity : The presence of chlorinated thiophene groups in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers and pain scores compared to control groups.
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined and are summarized in Table 1.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Research Findings

In addition to case studies, several research findings highlight the biological activities associated with this compound:

  • Cytotoxicity Studies : Research has shown that at higher concentrations, this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development as an anticancer agent.
  • Mechanistic Insights : Further mechanistic studies are needed to elucidate the pathways through which this compound exerts its effects. Current hypotheses suggest modulation of signaling pathways involved in inflammation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
Reactant of Route 2
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2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone

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